molecular formula C15H14O4 B13821751 1-(4-Benzyloxyphenyl)-glyoxal

1-(4-Benzyloxyphenyl)-glyoxal

Cat. No.: B13821751
M. Wt: 258.27 g/mol
InChI Key: QNHNWVUMNJQIEK-UHFFFAOYSA-N
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Description

1-(4-Benzyloxyphenyl)-glyoxal is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a glyoxal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyloxyphenyl)-glyoxal typically involves the reaction of 4-benzyloxybenzaldehyde with glyoxal under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzyloxyphenyl)-glyoxal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal moiety to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce benzyloxybenzyl alcohol.

Scientific Research Applications

1-(4-Benzyloxyphenyl)-glyoxal has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxyphenyl)-glyoxal involves its interaction with molecular targets through its reactive glyoxal moiety. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include oxidative stress responses or modulation of enzyme activities.

Comparison with Similar Compounds

    1-(4-Benzyloxyphenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphth-2-ol: A compound with similar structural features but different functional groups.

    4-Benzyloxybenzaldehyde: A precursor in the synthesis of 1-(4-Benzyloxyphenyl)-glyoxal.

    Benzyloxybenzyl alcohol: A reduced form of the compound.

Uniqueness: this compound is unique due to its specific combination of a benzyloxy group and a glyoxal moiety, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2,2-dihydroxy-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,15,17-18H,10H2

InChI Key

QNHNWVUMNJQIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(O)O

Origin of Product

United States

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